3-(1H-pyrazol-1-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)pyrazin-2-amine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable molecule for drug discovery and development.
Mechanism of Action
Target of Action
The primary target of 3-(1H-pyrazol-1-yl)pyrazin-2-amine is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a member of the MAP4Ks family, which plays a crucial role in the regulation of various immune cells .
Mode of Action
This compound interacts with HPK1, modulating its activity . This modulation, specifically inhibition, can be used to treat HPK1 related disorders or diseases, including cancer .
Biochemical Pathways
HPK1 regulates diverse functions of various immune cells. Its kinase activity is induced upon activation of T cell receptors (TCR), B cell receptors (BCR), transforming growth factor receptor (TGF-βR), and Gs-coupled PGE2 receptors (EP2 and EP4) . Overexpression of HPK1 suppresses TCR-induced activation of AP-1-dependent gene transcription in a kinase-dependent manner .
Pharmacokinetics
The compound’s ability to inhibit hpk1 suggests it has sufficient bioavailability to reach its target within the body .
Result of Action
The inhibition of HPK1 by this compound can lead to the treatment of HPK1 related disorders or diseases, including cancer .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine are largely defined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering the course of biochemical reactions in which they are involved .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level allow the compound to exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can influence the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents. One common method is the reaction of hydrazine derivatives with acetylacetone to form the pyrazole ring . The pyrazine ring can be introduced through various cyclization reactions involving substituted pyrazines .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed coupling reactions and other advanced techniques can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
3-(1H-pyrazol-1-yl)pyrazin-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-4-yl)pyrazin-2-amine
- 3-(1H-pyrazol-5-yl)pyrazin-2-amine
- 3-(1H-pyrazol-3-yl)pyrazin-2-amine
Uniqueness
3-(1H-pyrazol-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
3-pyrazol-1-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHNRZBNWREEFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.